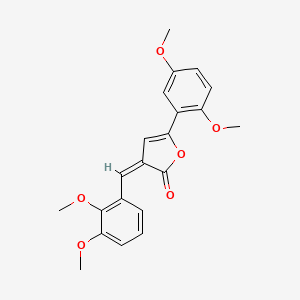![molecular formula C21H33NO6 B4956461 1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4956461.png)
1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as Loperamide, and it is a synthetic opioid agonist that is commonly used to treat diarrhea. However, recent research has suggested that Loperamide may have other potential applications beyond its use as an anti-diarrheal medication. In
科学研究应用
Loperamide has been the subject of extensive research due to its potential therapeutic applications. Recent studies have suggested that Loperamide may have anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, Loperamide has been shown to have anti-inflammatory effects, which may make it a useful treatment for inflammatory bowel disease and other inflammatory conditions.
作用机制
Loperamide exerts its effects by binding to opioid receptors in the gastrointestinal tract, which reduces the motility of the intestinal smooth muscle and slows down the movement of fecal matter through the digestive system. This results in a reduction in diarrhea symptoms. Additionally, Loperamide has been shown to have effects on other systems in the body, including the immune system and the nervous system.
Biochemical and Physiological Effects:
Loperamide has a number of biochemical and physiological effects on the body. In addition to its effects on the gastrointestinal tract, Loperamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, Loperamide has been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
Loperamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied in both in vitro and in vivo models. Additionally, Loperamide is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one limitation of Loperamide is that it has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, Loperamide has been shown to have off-target effects on other systems in the body, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on Loperamide. One area of interest is the potential use of Loperamide as an anti-cancer agent. Additional studies are needed to determine the mechanisms by which Loperamide inhibits the growth of cancer cells and to identify the types of cancer that may be most responsive to Loperamide treatment. Additionally, further research is needed to explore the potential use of Loperamide as a treatment for inflammatory bowel disease and other inflammatory conditions. Finally, additional studies are needed to better understand the off-target effects of Loperamide on other systems in the body and to develop strategies to mitigate these effects.
合成方法
The synthesis of Loperamide involves a multistep process that begins with the reaction of 4-chloro-2-isopropoxyphenol with butylamine to form 1-[4-(2-isopropoxyphenoxy)butyl]amine. This intermediate is then reacted with 4-methylpiperidine to form the final product, 1-[4-(2-isopropoxyphenoxy)butyl]-4-methylpiperidine oxalate. The synthesis of Loperamide is a complex process that requires careful attention to detail and specialized equipment.
属性
IUPAC Name |
4-methyl-1-[4-(2-propan-2-yloxyphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-16(2)22-19-9-5-4-8-18(19)21-15-7-6-12-20-13-10-17(3)11-14-20;3-1(4)2(5)6/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJRMCWRZUASGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2OC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)
![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4956404.png)
![5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)

![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)